molecular formula C12H10O2 B045249 Eutypine CAS No. 121007-17-8

Eutypine

Cat. No.: B045249
CAS No.: 121007-17-8
M. Wt: 186.21 g/mol
InChI Key: SFCYVTIQMNZUCZ-UHFFFAOYSA-N
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Description

Eutypine is a secondary metabolite produced by the fungus Eutypa lata, which is the causative agent of Eutypa dieback in grapevines. This compound is known for its phytotoxic properties, which contribute to the disease symptoms observed in infected plants. This compound has a phenolic structure with an aldehyde group, making it a potent elicitor of plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eutypine involves several steps, starting from commercially available precursors. One common method involves the alkylation of a phenolic compound followed by oxidation to introduce the aldehyde group. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired product .

Industrial Production Methods

the synthesis methods developed in research laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Eutypine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Eutypine exerts its effects primarily through its phenolic structure and aldehyde group. It activates plant defense mechanisms by inducing extracellular alkalinization and the expression of defense-related genes. The aldehyde group is crucial for its activity, as its reduction to an alcohol significantly diminishes its ability to trigger defense responses . This compound interacts with specific receptors on the plant cell membrane, leading to calcium influx and activation of signaling pathways involved in plant immunity .

Comparison with Similar Compounds

Eutypine is structurally similar to other secondary metabolites produced by Eutypa lata, such as eutypinol, eulatinol, and siccayne. this compound is unique in its ability to activate plant defense mechanisms, whereas the other compounds have different modes of action. For example:

This compound’s unique combination of a phenolic ring and an aldehyde group makes it a potent elicitor of plant defense, distinguishing it from its analogs .

Biological Activity

Eutypine is a phytotoxin produced by the fungal pathogen Eutypa lata, which is primarily known for causing Eutypa dieback in grapevines. This compound has garnered significant attention due to its biological activities, particularly its effects on plant cells and its role in plant-pathogen interactions. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its mechanisms of action.

This compound is classified as a lipophilic weak acid (pK = 6.2) and exhibits protonophoric activity that affects mitochondrial function in plant cells. Research indicates that this compound induces a marked stimulation of oxygen consumption and causes depolarization of mitochondrial membranes in grapevine cells. At concentrations below 200 μM, it demonstrates a linear relationship between oxidation rate and membrane potential, akin to the well-known protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) . However, unlike CCCP, this compound facilitates a potential-dependent proton conductance due to the migration of its dissociated form across the membrane .

Table 1: Effects of this compound on Mitochondrial Function

Concentration (μM)Oxygen Consumption RateMembrane Potential EffectNotes
< 200Linear increaseDepolarizationSimilar to CCCP
HighMixed effectDirect inhibitionUncoupling observed

Phytotoxicity and Plant Response

This compound's phytotoxicity manifests through various cellular alterations. In vitro assays have shown that it leads to significant symptoms on cut grapevine leaves, including structural changes that resemble those caused by other known phytotoxins . The compound has been shown to activate defense responses in grapevine cell cultures by inducing the expression of defense-related genes such as PAL, RS, and StSy .

Case Study: this compound-Induced Defense Responses

A study involving grapevine cell cultures treated with this compound revealed significant upregulation of defense genes. For instance, transcript levels for PAL increased up to 12-fold compared to controls after treatment with this compound, while StSy levels rose 8-fold . Conversely, its derivative eutypinol did not induce these genes but instead caused microtubule disassembly, indicating a differential impact on cellular structures.

Table 2: Gene Expression Changes Induced by this compound

GeneExpression Level (Fold Change)Treatment Duration (h)
PAL1224
RSSignificant increase24
StSy824
JAZ1-40% (suppressed)24

Comparative Analysis with Derivatives

The biological activity of this compound is notably distinct from its derivatives. Eutypinol, while structurally similar, does not exhibit the same level of phytotoxicity or gene activation. Instead, it has been shown to eliminate microtubules in grapevine cells without inducing significant cell mortality . This highlights the specificity of this compound's action as a signaling molecule rather than merely a toxin.

Table 3: Comparative Effects of this compound and Its Derivatives

CompoundPhytotoxicityDefense Gene ActivationMicrotubule Impact
This compoundYesHighNone
EutypinolModerateNoneHigh
SiccayneLowMinimalNone
EulatinolVery LowNoneNone

Properties

IUPAC Name

4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCYVTIQMNZUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153107
Record name Eutypine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121007-17-8
Record name Eutypine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121007-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eutypine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eutypine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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